5-Bromo-6-azauracil CAS number and properties
5-Bromo-6-azauracil CAS number and properties
An In-Depth Technical Guide to 5-Bromo-6-azauracil (CAS: 4956-05-2): Properties, Synthesis, and Biological Significance
Introduction
5-Bromo-6-azauracil is a halogenated derivative of 6-azauracil, a synthetic pyrimidine analog where the carbon atom at the 6th position of the uracil ring is replaced by a nitrogen atom. This modification classifies it as an azauracil, a class of compounds known for their potent antimetabolite activity. With the CAS Number 4956-05-2, 5-Bromo-6-azauracil serves as a valuable compound for researchers in medicinal chemistry and molecular biology.[1][2][3] Its structure is foundational for exploring the impact of halogenation on the biological activity of nucleobase analogs, particularly in the context of developing novel therapeutic agents. Uracil derivatives have long been a cornerstone of antiviral and anticancer drug discovery, and the azauracil scaffold continues to be a source of promising new molecules.[4][5][6]
This guide provides a comprehensive technical overview of 5-Bromo-6-azauracil, detailing its chemical and physical properties, a validated synthesis protocol, its molecular mechanism of action, and its applications in scientific research and drug development.
Section 1: Core Chemical Identity and Physicochemical Properties
The fundamental characteristics of 5-Bromo-6-azauracil are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 4956-05-2 | [2][3][7][8] |
| Molecular Formula | C₃H₂BrN₃O₂ | [2][3][9] |
| Molecular Weight | 191.97 g/mol | [3][10] |
| IUPAC Name | 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | [8][9] |
| Synonyms | 5-Bromo-6-azauracil, 6-Bromo-2H-[2][7]triazine-3,5-dione | [9][11] |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 232-234 °C | [11] |
| SMILES | O=c1[nH]nc(Br)c(=O)[nH]1 | |
| InChI Key | VNTFEWXYAOATFA-UHFFFAOYSA-N | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [11] |
Section 2: Synthesis and Reactivity
The synthesis of 5-Bromo-6-azauracil is most commonly achieved through the direct electrophilic bromination of the 6-azauracil precursor.[11] The electron-rich nature of the pyrimidine-like ring, coupled with the activating effect of the amide groups, facilitates electrophilic substitution at the C5 position. This direct approach is efficient and provides a high yield of the desired product.
Experimental Protocol: Synthesis via Direct Bromination
This protocol describes a standard laboratory procedure for the synthesis of 5-Bromo-6-azauracil from 6-azauracil. The choice of glacial acetic acid as a solvent is strategic; it effectively dissolves the starting material and activates the bromine for the electrophilic attack without promoting unwanted side reactions.
Materials:
-
6-Azauracil (raw material)[11]
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Distilled Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 6-azauracil in 100 mL of glacial acetic acid with stirring.
-
Activation: Add 5 mL of acetic anhydride to the mixture. Stir for 10 minutes at room temperature. This step helps to ensure an anhydrous environment and can facilitate the reaction.
-
Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of liquid bromine (dissolved in a small amount of glacial acetic acid) dropwise via a dropping funnel over 30 minutes. The causality here is critical: slow, cooled addition prevents overheating and controls the reaction rate, minimizing the formation of dibrominated or other byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Precipitation: Stop the reaction by pouring the mixture into 200 mL of ice-cold distilled water. This quenches the reaction and precipitates the solid product, as 5-Bromo-6-azauracil has low solubility in water.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove residual acetic acid and unreacted bromine. Dry the product under a vacuum. Recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) can be performed for higher purity.
Caption: Synthesis workflow for 5-Bromo-6-azauracil.
Section 3: Mechanism of Action and Biological Activity
The biological activity of 5-Bromo-6-azauracil is rooted in its function as an antimetabolite, a molecule that mimics a natural substrate and interferes with cellular metabolism. Its mechanism is best understood by first examining its parent compound, 6-azauracil.
Inside the cell, 6-azauracil is converted into its active form, 6-azauridine monophosphate (6-azaUMP).[12] This active metabolite competitively inhibits two crucial enzymes in the de novo nucleotide biosynthesis pathway:
-
Orotidine-5'-phosphate (OMP) decarboxylase: This enzyme is responsible for the final step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides (UTP, CTP).
-
Inosine monophosphate (IMP) dehydrogenase: This enzyme is a key player in the synthesis of guanine nucleotides (GTP).[12]
By inhibiting these enzymes, 6-azauracil derivatives lead to a severe depletion of intracellular UTP and GTP pools.[12] This nucleotide starvation has profound downstream effects, most notably the stalling of transcriptional elongation, as RNA polymerase requires a steady supply of nucleotides to synthesize mRNA.[12] This mechanism explains the potent growth-inhibitory effects of 6-azauracil and its derivatives in various organisms, including yeast (Saccharomyces cerevisiae), bacteria, and human cells.[8][12]
The bromine atom at the C5 position of 5-Bromo-6-azauracil is a critical modification. Halogenation is a well-established strategy in drug design to enhance potency. The bromine atom's size and electronegativity can improve binding affinity to target enzymes or alter the compound's metabolic stability. This modification is likely responsible for the observed inhibitory effects on the growth and cell division of Saccharomyces cerevisiae.[8]
Caption: Mechanism of 5-Bromo-6-azauracil action.
Section 4: Applications in Research and Drug Development
5-Bromo-6-azauracil is a multifaceted tool for the scientific community, with applications spanning basic research to preclinical drug discovery.
-
Tool Compound in Molecular Biology: Due to its well-defined mechanism of disrupting nucleotide synthesis, it is used as a tool to study transcription, DNA replication, and cell cycle control.[12] Inducing nucleotide stress with this compound allows researchers to investigate cellular responses and identify genes involved in overcoming such challenges.
-
Scaffold for Medicinal Chemistry: The 6-azauracil core is a "privileged structure" in drug discovery. 5-Bromo-6-azauracil serves as a key intermediate for the synthesis of more complex derivatives, particularly acyclonucleosides, which have shown potential as antiviral agents against viruses like HIV and Herpesviridae.[5][13][14] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build molecular diversity.[15]
-
Antifungal and Antimicrobial Research: Its demonstrated activity against yeast makes it a lead compound for the development of novel antifungal agents.[8] The targeted pathway—nucleotide biosynthesis—is conserved yet can have species-specific enzyme variations, offering a potential window for selective toxicity.
The development of drugs based on such targeted inhibitors aligns with the "Right Target" principle in modern oncology and virology drug development, where a deep understanding of the molecular mechanism is paramount to success.[16]
Section 5: Safety and Handling
As a biologically active and potentially hazardous compound, 5-Bromo-6-azauracil requires careful handling in a controlled laboratory environment.
-
Hazards: The compound is considered harmful if swallowed, inhaled, or in contact with skin.[7]
-
Handling Precautions:
-
Always use in a certified chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
-
Reactivity: Avoid exposure to heat, flames, and strong oxidizing agents.[7] Hazardous combustion products include toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen bromide.[7]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to ensure long-term stability.[11]
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